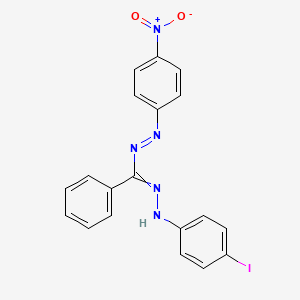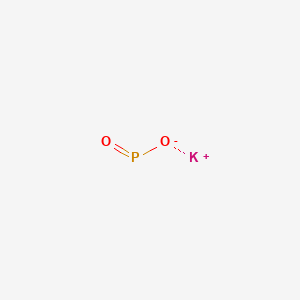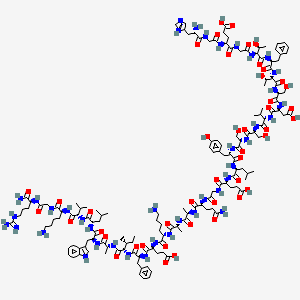
methane;4-methylidene-1-propan-2-ylcyclohexene;1-methyl-4-propan-2-ylcyclohexa-1,3-diene;1-methyl-4-propan-2-ylcyclohexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methane;4-methylidene-1-propan-2-ylcyclohexene;1-methyl-4-propan-2-ylcyclohexa-1,3-diene;1-methyl-4-propan-2-ylcyclohexa-1,4-diene” is a complex organic molecule with multiple functional groups. It is a monoterpene, which is a type of hydrocarbon commonly found in essential oils and other natural products . The compound is known for its unique structure, which includes a cyclohexene ring with various substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of linear precursors. One common method is the acid-catalyzed cyclization of isoprene units. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using high temperatures and catalysts. The resulting mixture is then purified to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogens like chlorine or bromine can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction typically produces simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context in which the compound is used. For example, its antimicrobial activity may involve the disruption of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-4-propan-2-ylcyclohexene
- 1-methyl-4-propan-2-ylcyclohexa-1,3-diene
- 1-methyl-4-propan-2-ylcyclohexa-1,4-diene
Uniqueness
This compound is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
8013-00-1 |
|---|---|
Molekularformel |
C33H60 |
Molekulargewicht |
456.8 g/mol |
IUPAC-Name |
methane;4-methylidene-1-propan-2-ylcyclohexene;1-methyl-4-propan-2-ylcyclohexa-1,3-diene;1-methyl-4-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/3C10H16.3CH4/c3*1-8(2)10-6-4-9(3)5-7-10;;;/h4,7-8H,5-6H2,1-3H3;4,6,8H,5,7H2,1-3H3;6,8H,3-5,7H2,1-2H3;3*1H4 |
InChI-Schlüssel |
GJKOIJLRHDVXJX-UHFFFAOYSA-N |
SMILES |
C.C.C.CC1=CC=C(CC1)C(C)C.CC1=CCC(=CC1)C(C)C.CC(C)C1=CCC(=C)CC1 |
Kanonische SMILES |
C.C.C.CC1=CC=C(CC1)C(C)C.CC1=CCC(=CC1)C(C)C.CC(C)C1=CCC(=C)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-3-acetyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B3029773.png)




![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)


